

Theoretical Investigations of 2H-Pyran-2-One Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 6-Tridecyltetrahydro-2H-pyran-2-one

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Introduction

2H-pyran-2-ones, a class of six-membered heterocyclic compounds, are significant scaffolds in organic synthesis and medicinal chemistry.[1][2][3][4] They are present in a variety of natural products and serve as versatile building blocks for the synthesis of numerous biologically active molecules and complex heterocyclic systems.[1][5][6][7] The unique electronic and structural features of the 2H-pyran-2-one ring, particularly the conjugated carbonyl group, impart distinct electrophilic properties and resonance stabilization, making them valuable precursors in organic synthesis.[1] Theoretical and computational studies play a crucial role in elucidating the reactivity, stability, and potential applications of these derivatives, providing insights that guide experimental work in drug discovery and materials science. This guide summarizes key theoretical findings, presents quantitative data from computational analyses, and details relevant experimental protocols.

Theoretical and Computational Methodologies

The exploration of 2H-pyran-2-one derivatives heavily relies on computational chemistry to predict their behavior and properties. Key theoretical methods employed include:

- **Density Functional Theory (DFT):** DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2H-pyran-2-one derivatives, DFT calculations are instrumental in predicting global and local reactivity properties.[8] A common approach involves using the B3LYP functional with the aug-cc-pVDZ basis set to

calculate the relative stabilities of different isomers.[9] These calculations help in understanding molecular electrostatic potential (MEP), average local ionization energies (ALIE), and bond dissociation energies (BDE), which are crucial for predicting sites susceptible to electrophilic attack and stability against autoxidation.[8]

- **Molecular Dynamics (MD) Simulations:** MD simulations are used to analyze the physical movements of atoms and molecules. In the context of 2H-pyran-2-one derivatives, MD simulations provide insights into their interactions with solvents, such as water.[8] These simulations can quantify interaction energies, the formation of hydrogen bonds, and radial distribution functions, which are vital for understanding solubility and compatibility with excipients like polyvinylpyrrolidone.[8]
- **Polarizable Continuum Model (PCM):** The PCM method is used to simulate the effects of a solvent in quantum mechanical calculations. This approach is particularly useful for studying tautomerism in different media, as it can explain how specific intermolecular interactions with solvent molecules can stabilize certain isomers.[9]

Data Presentation

The following tables summarize quantitative data from computational studies on various 2H-pyran-2-one derivatives (denoted as RS-1 to RS-6).

Table 1: Reactivity Descriptors for 2H-Pyran-2-One Derivatives[8]

Derivative	Minimal MEP Value (kcal/mol)	Lowest ALIE Value (kcal/mol)	Most Reactive Site for Electrophilic Attack
RS-1	Not Specified	~192	Nitrogen atom, Benzene rings
RS-2	Not Specified	~192	Nitrogen atom, Benzene rings
RS-3	Not Specified	~185	Nitrogen atom, Benzene rings
RS-4	Not Specified	184.26	Nitrogen atom, Benzene rings
RS-5	Not Specified	~185	Nitrogen atom, Benzene rings
RS-6	Not Specified	~185	Nitrogen atom, Benzene rings

Table 2: Interaction with Water[8]

Derivative	Interaction Energy with Water (kcal/mol)	Average Number of Hydrogen Bonds with Water
RS-1	~63	~3
RS-2	~63	~3
RS-3	>70	~3
RS-4	>70	~3
RS-5	~70	~3
RS-6	~63	~3 (one derivative is an exception)

Table 3: Selected Bond Dissociation Energies for Hydrogen Abstraction (H-BDE)[8]

Derivative	H-BDE Value (kcal/mol)	Significance for Autoxidation
RS-1	>83	Stable
RS-2	>83	Stable
RS-3	>83	Stable
RS-4	>83	Stable
RS-5	>83	Stable
RS-6	~83	Potentially unstable

Table 4: Activation Energies for cis-Dienone to 2H-Pyran Equilibrium[6]

Reaction Direction	Activation Energy (Ea) (kcal/mol)
cis-Dienone to 2H-Pyran	20
2H-Pyran to cis-Dienone	27

Experimental Protocols

Detailed methodologies for the synthesis of 2H-pyran-2-one derivatives and their subsequent transformation are crucial for experimental validation of theoretical predictions.

Protocol 1: Synthesis of 2H-Pyran-2-One Precursors[8]

- Preparation of Ethyl 2-cyano-3,3-dimethylsulfanylacrylate (1): React ethyl cyanoacetate with carbon disulfide and dimethyl sulfate in the presence of freshly prepared sodium methoxide in absolute methanol.
- Synthesis of 2H-pyran-2-ones (3): Mediate a reaction between ethyl 2-cyano-3,3-dimethylsulfanylacrylate (1) and aromatic ketones (2) using KOH in DMSO.

- Transformation to 6-aryl-2-oxo-4-amino-2H-pyran-3-carbonitriles (5): Treat the methylsulfanyl group-containing 2-pyranones (3) with different secondary amines (4) under refluxing conditions.

Protocol 2: General Procedure for the Synthesis of Functionalized Spirocyclic Ketals[8]

- To a 25 mL round-bottom flask, add 2H-pyran-2-one (5) (1.0 mmol, 1.0 equiv) and 1,4-cyclohexanedione monoethylene ketal (6) (1.2 mmol, 1.2 equiv).
- Add powdered KOH (1.2 mmol) in dry DMSO (3.0 mL).
- Place the resulting reaction mixture in an ultrasonic bath for 26 to 37 minutes for irradiation at room temperature.

Protocol 3: General Procedure for the Synthesis of Functionalized 2-Tetralone[8]

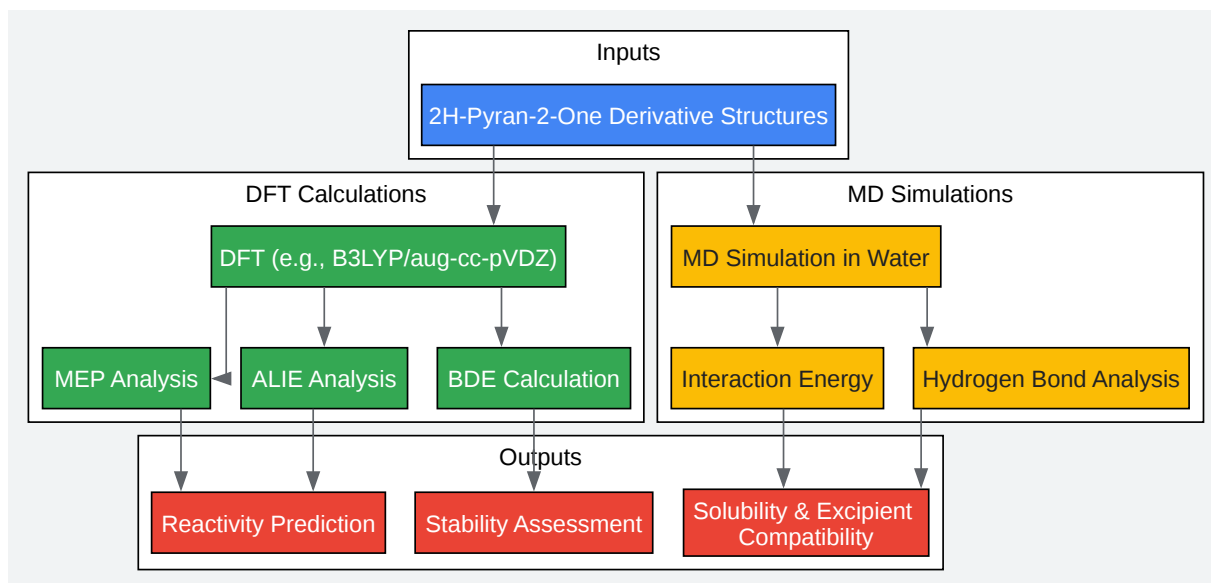
- Prepare a solution of spirocyclic ketal (7) (0.25 mmol) in 4% ethanolic-HCl (5 mL).
- Reflux the solution for 1 hour.

Protocol 4: One-Pot Synthesis of 2H-Pyran-2-One Derivatives[5]

- The synthesis involves starting from methyl ketones, N,N-dimethylformamide dimethyl acetal, and N-acylglycines in acetic anhydride.
- This method can also be adapted for a three-step one-pot metal-free domino procedure involving a Diels-Alder reaction between a substituted 2H-pyran-2-one and styrene derivatives, followed by elimination of CO₂ and aromatization.

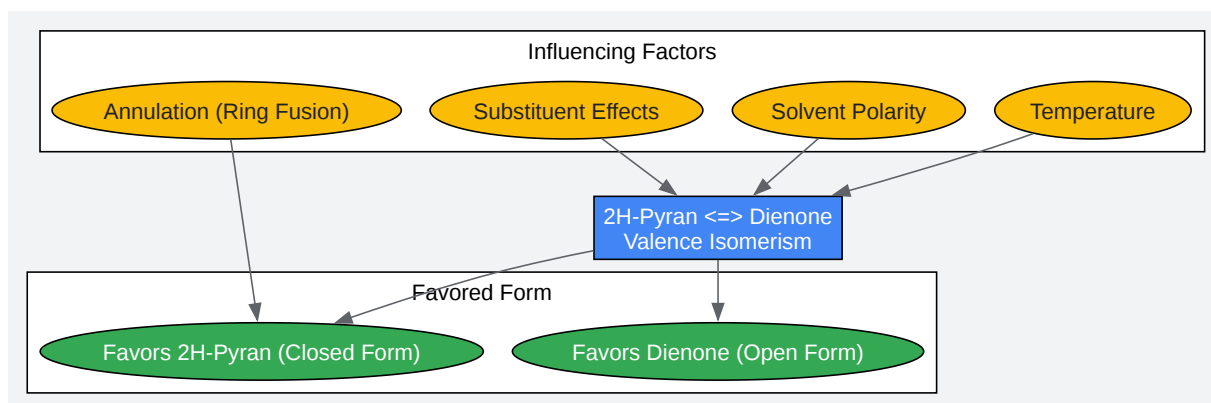
Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of 2H-pyran-2-one derivatives.



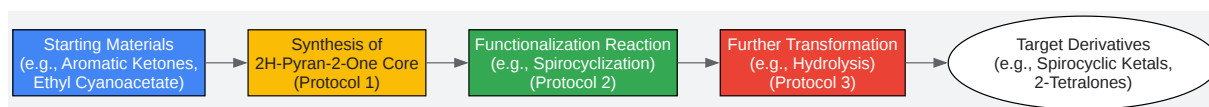
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Computational analysis workflow for 2H-pyran-2-one derivatives.



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Factors influencing the 2H-pyran/dienone equilibrium.



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